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Executive Summary

Aging is intrinsically linked to a progressive decline in metabolic function, contributing to a
heightened risk of developing chronic diseases such as type 2 diabetes, obesity, and
cardiovascular ailments. A pivotal factor implicated in this age-related metabolic deterioration is
the decline of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular
energy metabolism and signaling. Emerging research has identified the ectoenzyme CD38 as a
primary driver of age-associated NAD+ depletion. This technical guide provides a
comprehensive overview of the role of CD38 in metabolic aging and details the preclinical
evidence for a potent and specific CD38 inhibitor, 78c, in ameliorating age-related metabolic
dysfunction. This document is intended for researchers, scientists, and drug development
professionals in the fields of aging, metabolism, and pharmacology.

Introduction: The Nexus of Aging, NAD+, and
Metabolic Health

The aging process is characterized by a gradual impairment of physiological functions, with
metabolic dysregulation being a central hallmark.[1][2] A key molecular driver of this decline is
the diminishing bioavailability of NAD+.[3][4] NAD+ is an essential cofactor for redox reactions
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in energy metabolism and serves as a substrate for several signaling enzymes, including
sirtuins and poly (ADP-ribose) polymerases (PARPS), which are crucial for maintaining cellular
health and longevity.[5][6]

Recent studies have unequivocally demonstrated that the expression and activity of the
NADase CD38 increase significantly with age in various tissues, including the liver, adipose
tissue, and skeletal muscle.[3] This elevation in CD38 activity is a primary contributor to the
age-related decline in tissue NAD+ levels, which in turn leads to mitochondrial dysfunction and
a cascade of metabolic impairments.[3][6] Consequently, the inhibition of CD38 has emerged
as a promising therapeutic strategy to counteract age-related NAD+ decline and restore
metabolic homeostasis.

Mechanism of Action: CD38 as a Therapeutic Target

CD38 is a multifunctional enzyme that degrades NAD+ through its NAD-glycohydrolase and
ADP-ribosyl cyclase activities.[5] The age-associated increase in CD38 expression is linked to
chronic low-grade inflammation, a characteristic feature of aging known as "inflammaging."[4]
Pro-inflammatory cytokines, which are elevated during aging, have been shown to upregulate
CD38 expression, creating a vicious cycle that exacerbates NAD+ depletion and metabolic
dysfunction.[1][4]

By inhibiting the enzymatic activity of CD38, it is possible to prevent the degradation of NAD+,
thereby restoring its cellular levels. This restoration of the NAD+ pool has profound effects on
cellular function, primarily through the reactivation of NAD+-dependent enzymes like sirtuins
and AMPK.[5][6] These pathways are central regulators of mitochondrial biogenesis, glucose
and lipid metabolism, and cellular stress resistance.[1][7]

Signaling Pathway of CD38-Mediated NAD+ Decline and
its Reversal
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Caption: Signaling pathway illustrating how aging-induced inflammation increases CD38,
leading to NAD+ decline and metabolic dysfunction, and how CD38 inhibitors can reverse this
process.

Preclinical Evidence: The CD38 Inhibitor 78c

A highly potent and specific thiazoloquin(az)olin(on)e-based CD38 inhibitor, designated as 78c,
has been extensively studied in preclinical models of aging.[5][6][8] These studies have
provided compelling evidence for its efficacy in reversing age-related NAD+ decline and
ameliorating associated metabolic dysfunctions.

In Vivo Efficacy in Aged Mice

Treatment of aged mice with 78c has been shown to significantly improve a range of
physiological and metabolic parameters. The following tables summarize the key quantitative
findings from these studies.
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%
Paramete  Animal Treatmen  Control Referenc
Change / p-value
r Model t Group Group
Outcome
NAD+
Levels
Liver 1-year-old ) ~50%
) 78c treated  Vehicle ) <0.05 [5]
NAD+ WT mice increase
Skeletal
1-year-old ) ~40%
Muscle ) 78c treated  Vehicle ) <0.05 [5]
WT mice increase
NAD+
White
Adipose 1-year-old ) ~60%
] ) 78c treated  Vehicle ) <0.05 [5]
Tissue WT mice increase
NAD+
Metabolic
Parameter
S
Glucose o
2-year-old ) Significant
Tolerance ] 78c treated  Vehicle <0.05 [5]
mice decrease
(AUC)
Insulin o
27-month- ] ) Significant
Levels ) 78c diet Control diet <0.05 [7]
) old mice decrease
(fasting)
27-month- ) ) Significant
HOMA-IR ) 78c diet Control diet <0.05 [71
old mice decrease
Physical
Performan
ce
Exercise —
) 2-year-old ) Significant
Capacity ] 78c treated  Vehicle ) <0.05 [5]
_ mice increase
(Treadmill)
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Spontaneo o
] 2-year-old ) Significantl
us Physical ] 78c treated  Vehicle } <0.05 [5]
o mice y improved
Activity
Longevity
Median
) Naturally 17%
Lifespan ) 78c treated  Control ) 0.008 [2]
aged mice increase
(males)
Maximal
) Naturally 14%
Lifespan ) 78c treated  Control ) 0.041 [2]
aged mice increase
(males)

Effects on Downstream Signaling Pathways

The administration of 78c in aged animals leads to the activation of pro-longevity pathways and
the inhibition of pathways that negatively impact healthspan.[5][6]

Pathway . Effect of 78c
Tissue Reference
Component Treatment

Pro-Longevity

Pathways
Sirtuin Activity Multiple Increased [5][6]
AMPK _

] Multiple Increased [5][6]
Phosphorylation
PARP Activity Multiple Increased [5][6]
Negative Healthspan
Pathways
MTOR-S6K Signaling Multiple Inhibited [5]1[6]
ERK Signaling Multiple Inhibited [5][6]

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the preclinical
evaluation of CD38 inhibitors for age-related metabolic dysfunction.

Animal Models and Drug Administration

e Animal Model: C57BL/6J mice, both male and female, are commonly used. Aged mice are
typically considered to be 18-24 months or older.

e 78c Administration: The CD38 inhibitor 78c can be administered via intraperitoneal (i.p.)
injection or formulated in the diet. A typical i.p. dosage is 10-25 mg/kg body weight,
administered daily or on alternate days. For dietary administration, 78c is mixed into the
chow at a specified concentration.

Glucose Tolerance Test (GTT)

This protocol assesses the ability of an animal to clear a glucose load from the bloodstream.

Fasting: Fast mice for 6 hours prior to the test, with free access to water.

» Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a standard
glucometer.

e Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via i.p. injection or
oral gavage.

» Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes
post-glucose administration.

o Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to
guantify glucose tolerance.

Measurement of NAD+ Levels

This protocol describes a common method for quantifying NAD+ in tissues.

» Tissue Collection: Euthanize mice and rapidly dissect tissues of interest (e.g., liver, skeletal
muscle, adipose tissue). Immediately snap-freeze tissues in liquid nitrogen and store at
-80°C.
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 NAD+ Extraction: Homogenize frozen tissue in an acidic extraction buffer (e.g., 0.5 M
perchloric acid).

o Neutralization: Neutralize the extract with a potassium carbonate solution.

e Quantification: Measure NAD+ levels in the neutralized extract using a colorimetric or
fluorometric enzymatic cycling assay kit, or by HPLC.

o Normalization: Normalize NAD+ levels to the total protein content of the tissue homogenate.

Assessment of Exercise Capacity

This protocol outlines a method for measuring endurance using a rodent treadmill.

o Acclimatization: Acclimatize mice to the treadmill for several days prior to the test, with short,
low-speed running sessions.

e Test Protocol:

o Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed every
2-3 minutes.

o The incline can also be gradually increased.

o Continue until the mouse reaches exhaustion, defined as the inability to remain on the
treadmill belt despite gentle encouragement.

o Data Collection: Record the total running time and distance covered.

o Data Analysis: Compare the mean running time and distance between treatment and control
groups.

Experimental Workflow for Preclinical Evaluation of a
CD38 Inhibitor
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Preclinical Evaluation Workflow for a CD38 Inhibitor in Aged Mice
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Caption: A typical experimental workflow for evaluating the effects of a CD38 inhibitor on age-
related metabolic dysfunction in mice.

Conclusion and Future Directions

The inhibition of CD38 presents a highly promising therapeutic avenue for combating age-
related metabolic dysfunction. The preclinical data for the specific inhibitor 78c are robust,
demonstrating a clear mechanism of action through the restoration of NAD+ levels and the
subsequent activation of key metabolic and longevity pathways. These findings strongly
support the continued investigation of CD38 inhibitors as a novel pharmacological strategy to
improve healthspan in the elderly.

Future research should focus on several key areas:

Clinical Translation: The initiation of clinical trials to assess the safety and efficacy of CD38
inhibitors in elderly human populations with metabolic syndrome.

o Long-term Safety: Comprehensive long-term safety and toxicology studies of CD38
inhibitors.

o Biomarker Development: Identification of reliable biomarkers to monitor the in vivo activity of
CD38 inhibitors and the restoration of NAD+ metabolism.

o Combination Therapies: Exploration of the potential synergistic effects of CD38 inhibitors
with other geroprotective interventions, such as exercise and dietary modifications.

In conclusion, the targeting of CD38 to reverse the age-related decline in NAD+ represents a
paradigm shift in the approach to treating metabolic diseases of aging. The continued
development of potent and specific CD38 inhibitors holds the potential to significantly extend
the healthspan of our aging population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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